2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol
Description
2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a cyclohexylmethyl group attached to the piperazine ring, which is further connected to an ethan-1-ol moiety
Properties
IUPAC Name |
2-[4-(cyclohexylmethyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c16-11-10-14-6-8-15(9-7-14)12-13-4-2-1-3-5-13/h13,16H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTBAKXZCQCARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of cyclohexylmethylamine with piperazine, followed by the introduction of an ethan-1-ol group. One common method involves the following steps:
Cyclohexylmethylamine and Piperazine Reaction: Cyclohexylmethylamine is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Introduction of Ethan-1-ol Group: The intermediate product is then reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group. This step is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated or acylated piperazine derivatives.
Scientific Research Applications
2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)ethan-1-ol: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially altering its biological activity.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a methyl group instead of a cyclohexylmethyl group, which can affect its reactivity and interactions with biological targets.
4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazineethanol: A more complex structure with additional aromatic rings, leading to different pharmacological properties.
Uniqueness
2-(4-(Cyclohexylmethyl)piperazin-1-yl)ethan-1-ol is unique due to the presence of the cyclohexylmethyl group, which imparts specific hydrophobic characteristics and influences its interaction with biological membranes and receptors. This structural feature can enhance its efficacy and selectivity in certain applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
